1-Benzoyl-4,4'-bipiperidine

Description

Definition and Structural Context of the 1-Benzoyl-4,4'-bipiperidine Scaffold

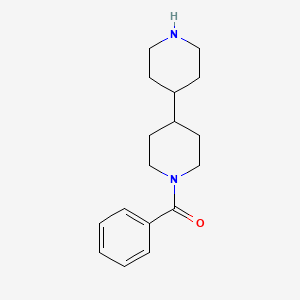

This compound is a chemical compound characterized by a 4,4'-bipiperidine (B102171) core structure that is substituted with a benzoyl group at one of the nitrogen atoms. The molecular formula for this compound is C₁₇H₂₄N₂O.

The scaffold consists of two piperidine (B6355638) rings directly connected at their 4-positions. The benzoyl group, which is a benzene (B151609) ring attached to a carbonyl group, is bonded to the nitrogen atom of one of these piperidine rings. This N-acylation imparts specific chemical properties and reactivity to the molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₄N₂O |

| IUPAC Name | (4-piperidin-4-ylpiperidin-1-yl)(phenyl)methanone |

| CAS Number | 878440-79-0 |

This data is compiled from publicly available chemical databases.

Significance of Bipiperidine Derivatives in Contemporary Organic and Medicinal Chemistry

Bipiperidine derivatives are recognized as privileged structures in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. bldpharm.com The bipiperidine motif offers a versatile three-dimensional framework that can be readily functionalized to interact with various biological targets. This structural versatility allows for the fine-tuning of pharmacological properties.

In organic chemistry, bipiperidines serve as valuable building blocks for the synthesis of more complex molecular architectures. nih.gov Their synthesis often involves coupling reactions of pyridine (B92270) or piperidine precursors. nih.gov The development of efficient synthetic routes to substituted bipiperidines remains an active area of research. nih.gov

The introduction of a benzoyl group, as seen in this compound, can significantly influence the biological activity of the parent bipiperidine. Studies on related compounds have shown that N-acylation with a benzoyl group can diminish the binding affinity for certain receptors, such as the sigma-1 receptor, when compared to N-alkylated derivatives. nih.gov This highlights the critical role of the substituent on the piperidine nitrogen in determining the molecule's interaction with biological targets.

Overview of Academic Research Trajectories for this compound

Academic research involving the this compound scaffold has primarily been in the context of medicinal chemistry, particularly in the design and synthesis of ligands for various receptors. While direct studies focusing exclusively on this compound are limited, its structural motif appears in broader investigations of related compounds.

For instance, research into inhibitors of the vesicular acetylcholine (B1216132) transporter (VAChT) has explored derivatives of 1-benzoyl-bipiperidine. In these studies, the benzoyl moiety is often a key structural component, and modifications to it are made to probe structure-activity relationships.

Furthermore, investigations into sigma-1 receptor ligands have synthesized and evaluated N-benzoyl substituted bipiperidine analogues. nih.gov These studies have provided valuable insights into how the benzoyl group affects receptor binding and selectivity. For example, it has been observed that N-benzoyl substituted ligands tend to have lower binding affinities for the sigma-1 receptor compared to their N-benzyl counterparts. nih.gov This suggests that the electronic and steric properties of the benzoyl group play a crucial role in modulating biological activity.

The synthesis of such compounds generally involves the acylation of the parent bipiperidine with benzoyl chloride or a related derivative. The choice of reaction conditions, including the base and solvent, is critical for achieving good yields and purity.

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(4-piperidin-4-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c20-17(16-4-2-1-3-5-16)19-12-8-15(9-13-19)14-6-10-18-11-7-14/h1-5,14-15,18H,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKNHQBERYQVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCN(CC2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390399 | |

| Record name | 1-benzoyl-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878440-79-0 | |

| Record name | 1-benzoyl-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzoyl 4,4 Bipiperidine and Analogues

Direct Synthesis Approaches

Direct synthesis represents the most straightforward pathway to 1-benzoyl-4,4'-bipiperidine, involving the modification of a pre-existing 4,4'-bipiperidine (B102171) structure.

Acylation of Piperidine (B6355638) Derivatives with Benzoyl Chloride

The most common direct method for synthesizing this compound is the acylation of 4,4'-bipiperidine with benzoyl chloride. smolecule.comorgsyn.org This reaction is a classic nucleophilic acyl substitution where the secondary amine of the 4,4'-bipiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

To facilitate the reaction and neutralize the hydrochloric acid byproduct, a base is typically required. smolecule.com The reaction is often carried out in the presence of a base like sodium hydroxide (B78521) or an organic base such as triethylamine (B128534). orgsyn.org The choice of solvent is also crucial, with aprotic solvents being common. The reaction temperature is controlled to manage the exothermic nature of the reaction and prevent side product formation. For instance, a procedure might involve keeping the temperature between 35-40°C. orgsyn.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| 4,4'-Bipiperidine | Benzoyl Chloride | Sodium Hydroxide | Water | 35-40°C | This compound |

| Piperidine Derivative | Benzoyl Chloride | Triethylamine | Dichloromethane (B109758) | 0-25°C | 1-Benzoyl-piperidine analogue |

This table summarizes typical conditions for the direct acylation of piperidine derivatives.

Cyclization Reactions for Bipiperidine Core Formation

An alternative strategy involves first constructing the 4,4'-bipiperidine core and then introducing the benzoyl group. The formation of the bipiperidine structure itself is a key step.

The most established method for creating the 4,4'-bipiperidine scaffold is through the catalytic hydrogenation of 4,4'-bipyridine (B149096). This process saturates the two aromatic pyridine (B92270) rings to form the corresponding piperidine rings.

| Substrate | Catalyst | Pressure (H₂) | Solvent | Temperature | Product |

| 4,4'-Bipyridine | Palladium (Pd/C) or Platinum (PtO₂) | ~50 psi | Methanol, Ethanol (B145695) | 25°C | 4,4'-Bipiperidine |

| 4,4'-Bipyridine | Raney Nickel | 3-5 atm | Ethanol, THF | 50-80°C | 4,4'-Bipiperidine |

This table presents common conditions for the hydrogenation of 4,4'-bipyridine to form the 4,4'-bipiperidine core.

Other methods for forming piperidine rings include various intramolecular cyclization reactions, such as the cyclization of allylsilyl substituted N-acyliminium ions or radical-mediated amine cyclizations. benthamdirect.comtandfonline.comnih.gov These methods offer pathways to substituted piperidine rings that can then be used to construct the bipiperidine framework. nih.gov

Subsequent Acylation with Benzoyl Chloride

Once the 4,4'-bipiperidine core is synthesized, it can be readily acylated with benzoyl chloride using the direct synthesis methods described in section 2.1.1. This two-step sequence (core formation followed by acylation) allows for a modular approach, where different substituted bipiperidines could be prepared and subsequently acylated.

Multi-step Synthesis Strategies

More intricate, multi-step syntheses allow for the construction of complex analogues of this compound with specific functional groups. These strategies build the molecule in a stepwise fashion.

Sequential Construction of the Bipiperidine Framework

One notable multi-step synthesis starts with a partially unsaturated piperidine precursor, such as 1,2,3,6-tetrahydropyridine. nih.gov The synthesis proceeds through a series of planned steps:

Protection: The secondary amine of the tetrahydropyridine (B1245486) is first protected. Interestingly, this initial protection can be achieved using benzoyl chloride, which simultaneously introduces the final benzoyl moiety that will be present in the target molecule. nih.gov

Epoxidation: The double bond within the protected tetrahydropyridine ring is then oxidized to form an epoxide. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

Ring-Opening: The crucial bipiperidine linkage is formed by the ring-opening of the epoxide. This is achieved by reacting the epoxide intermediate with a second, appropriately substituted piperidine derivative, such as a 4-benzoylpiperidine hydrochloride salt. This reaction is typically performed in a suitable solvent like ethanol with a base such as triethylamine. nih.gov This step results in the formation of a hydroxyl-substituted bipiperidine framework.

This sequential approach provides a high degree of control and allows for the introduction of various substituents on both piperidine rings, leading to a diverse library of analogues. nih.govresearchgate.net

Introduction of the Benzoyl Moiety

In these multi-step strategies, the benzoyl group can be introduced at different stages. As mentioned, it can be used as a protecting group for the initial tetrahydropyridine, thereby being incorporated from the very beginning of the synthesis. nih.gov

Alternatively, if a different protecting group is used initially, the final step of the synthesis would be the N-acylation of the fully constructed bipiperidine framework with benzoyl chloride, similar to the direct acylation method. nih.gov This flexibility allows chemists to tailor the synthetic route to the specific requirements of the target analogue.

Synthesis of Key Intermediates for this compound Analogues

The construction of this compound analogues is not a singular process but rather the culmination of several preparatory steps, each designed to build a specific portion of the final molecule. These steps include the formation of the core bipiperidine structure, the preparation of the acylating agent, and the strategic use of protecting groups to direct the reaction sequence.

Preparation of 1,4'-Bipiperidine and its Derivatives

The 1,4'-bipiperidine scaffold is the foundational structure upon which these analogues are built. Its synthesis can be achieved through various methods, often involving the reaction of piperidine derivatives. evitachem.com One significant intermediate, [1,4′]bipiperidinyl-1′-carbonyl chloride, is prepared from 4-piperidinopiperidine (B42443) by reacting it with phosgene (B1210022) or diphosgene in a suitable solvent like methylene (B1212753) chloride. google.com This intermediate is crucial as it can be directly used in the synthesis of pharmacologically active compounds. google.com

Derivatives of 1,4'-bipiperidine are also central to creating a diverse range of analogues. For instance, 4'-Carbamoyl-1,4'-bipiperidine has been utilized as a starting material for the synthesis of complex spiro-piperidine systems through dehydrogenation and reduction reactions. nih.govjst.go.jp The synthesis of these derivatives often involves multi-component reactions, such as the Castagnoli-Cushman reaction, to generate substituted structures. researchgate.net

Formation of Carbonyl Chloride Precursors

The "benzoyl" portion of the target molecule is introduced using a reactive carbonyl precursor, typically a benzoyl chloride derivative. These acid chlorides are powerful electrophiles used to acylate amines in a reaction known as the Schotten-Baumann reaction. tifr.res.in This method is widely employed for creating amide bonds and involves reacting an amine with an acid chloride in the presence of a base, such as aqueous sodium hydroxide or pyridine, to neutralize the HCl byproduct and drive the reaction to completion. tifr.res.inuomustansiriyah.edu.iq

The general preparation of carbonyl chlorides from their corresponding carboxylic acids is a fundamental process in organic synthesis. google.com It is commonly achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂). google.comgrowingscience.com For more complex syntheses, specialized carbonylating agents can be used. For example, 9-methylfluorene-9-carbonyl chloride (COgen) serves as a solid carbon monoxide precursor that can be used in palladium-catalyzed carbonylation reactions to form various carbonyl compounds. acs.org

| Reagent | Typical Conditions | Byproducts | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in a non-reactive solvent (e.g., toluene), often with catalytic DMF. Can be heated. | SO₂, HCl | growingscience.com |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM, benzene) with catalytic DMF at low to ambient temperature. | CO, CO₂, HCl | |

| Phosgene (COCl₂) / Diphosgene / Triphosgene | Inert solvent (e.g., methylene chloride, toluene) often with a catalyst. | HCl | google.comgoogle.com |

| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent. | POCl₃, HCl | biosynth.com |

Utilization of N-Protected Bipiperidine Derivatives (e.g., Boc-Protected)

In the synthesis of complex molecules with multiple reactive sites, such as the bipiperidine structure which contains two amine nitrogens, protecting groups are essential. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups used in non-peptide chemistry due to its stability under a wide range of conditions and its straightforward removal. fishersci.co.ukjk-sci.com

The protection of an amine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium hydroxide. jk-sci.comorganic-chemistry.org This strategy is applied to piperidine derivatives to selectively block one nitrogen atom, allowing the other to be modified. chemicalbook.comnih.gov For example, a synthesis route for N-Boc-3-aminopiperidine involves first protecting the piperidine nitrogen with Boc₂O, followed by further transformations. google.com This ensures that the subsequent acylation occurs at the desired position.

The removal of the Boc group is a critical final step in many synthetic pathways. This deprotection is most commonly accomplished under acidic conditions. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in a solvent such as ethyl acetate (B1210297) (EtOAc) or dioxane, are frequently used. fishersci.co.ukjk-sci.comchemicalbook.com The mechanism involves protonation of the carbamate, which then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation. jk-sci.com

While strong acids are effective, milder or more selective methods may be required for substrates sensitive to harsh acidic conditions. thieme-connect.com Lewis acids, such as aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂), can selectively cleave Boc groups, sometimes leaving other acid-sensitive groups intact. jk-sci.comthieme-connect.com More recently, greener alternatives like p-toluenesulfonic acid (pTSA) in a deep eutectic solvent have been developed, offering an efficient deprotection method at room temperature. mdpi.com

| Reagent | Typical Solvent | Conditions | Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Very common, strong acid, volatile. | fishersci.co.ukjk-sci.com |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate (EtOAc), Methanol | Room Temperature | Widely used, product is often isolated as the HCl salt. | fishersci.co.ukchemicalbook.com |

| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) | Room Temperature | Lewis acid method, can offer different selectivity. | thieme-connect.com |

| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent (e.g., Choline Chloride/pTSA) | Room Temperature | Considered a greener alternative to traditional strong acids. | mdpi.com |

| Silica Gel | - | Heating under reduced pressure | Used for certain electron-rich substrates like N-Boc indoles. | thieme-connect.com |

Optimization of Synthetic Pathways and Reaction Yields

Optimizing the synthesis of this compound analogues involves a systematic investigation of reaction parameters to maximize yield and purity while minimizing side reactions. growingscience.comnumberanalytics.com Key factors include the choice of coupling reagents, solvents, temperature, and reactant concentrations. numberanalytics.com For amide bond formation, a vast array of coupling reagents such as HATU, EDC, and DIC have been developed to facilitate the reaction between a carboxylic acid and an amine under mild conditions, often avoiding the need to first form a highly reactive acid chloride. growingscience.comacs.orgnih.gov

Reaction Parameter Control for Ester Functionality Preservation

A significant challenge in organic synthesis is achieving chemoselectivity, particularly when a molecule contains multiple reactive functional groups. A common issue is the preservation of an ester functionality during an amide bond-forming reaction. Esters are susceptible to hydrolysis (cleavage by water) under both acidic and basic conditions, which are often employed in amidation protocols. researchgate.netcarbodiimide.com

To prevent the undesired cleavage of an ester group, reaction conditions must be carefully controlled.

pH Control: Maintaining a neutral or slightly acidic/basic pH can slow the rate of ester hydrolysis. carbodiimide.com The use of non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) is often preferred over stronger bases like sodium hydroxide. nih.gov

Temperature: Amide bond formation is often performed at room temperature or below to minimize side reactions, including ester hydrolysis. numberanalytics.com

Anhydrous Conditions: Since water is the reactant in hydrolysis, minimizing its presence by using dry solvents and an inert atmosphere is crucial for preserving the ester. carbodiimide.com

Coupling Reagents: Modern peptide coupling reagents (e.g., EDC/HOAt) are designed to work under mild conditions, allowing for the efficient formation of amide bonds without affecting sensitive functionalities like esters. acs.orgnih.gov The choice of reagent is critical and must be tailored to the specific substrates. growingscience.com

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is an equilibrium-driven process where the removal of water is necessary to achieve high conversion. mdpi.com The reverse reaction, acid-catalyzed hydrolysis, highlights the inherent instability of esters in the presence of acid and water, reinforcing the need for meticulous control during the synthesis of ester-containing amide analogues. researchgate.net

| Parameter | Strategy for Ester Preservation | Rationale | Reference |

|---|---|---|---|

| Temperature | Maintain low to ambient temperature (e.g., 0 °C to RT). | Reduces the rate of the competing ester hydrolysis reaction. | numberanalytics.com |

| pH / Base | Use non-nucleophilic, sterically hindered bases (e.g., DIPEA) instead of NaOH or KOH. Avoid strongly acidic conditions. | Minimizes base-catalyzed saponification and acid-catalyzed hydrolysis of the ester. | nih.govcarbodiimide.com |

| Solvent/Moisture | Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., N₂, Ar). | Water is a required reactant for ester hydrolysis. | carbodiimide.com |

| Reaction Time | Monitor the reaction (e.g., by TLC, LCMS) and work up as soon as the starting material is consumed. | Prolonged exposure to reaction conditions can increase the extent of side reactions. | mdpi.com |

| Coupling Method | Employ mild coupling reagents (e.g., HATU, EDC/HOAt, TBTU) instead of converting the acid to a highly reactive acid chloride. | Coupling agents activate the carboxylic acid in situ under controlled conditions, enhancing selectivity. | growingscience.comacs.orgnih.gov |

Chemical Reactivity and Mechanistic Transformations of 1 Benzoyl 4,4 Bipiperidine

Nucleophilic Substitution Reactions Involving the Benzoyl Group

The amide bond of the benzoyl group in 1-Benzoyl-4,4'-bipiperidine is the primary site for nucleophilic substitution reactions. This bond, while generally stable, can be cleaved under specific conditions by various nucleophiles, leading to the formation of new carboxylic acid derivatives and the release of the 4,4'-bipiperidine (B102171) scaffold.

Two principal types of nucleophilic substitution at the acyl carbon are hydrolysis and transamidation.

Hydrolysis: This reaction involves the cleavage of the amide bond by water, typically under acidic or basic catalysis with heating, to yield benzoic acid and 4,4'-bipiperidine. This is a fundamental reaction for the deprotection of the piperidine (B6355638) nitrogen.

Transamidation: This process involves the substitution of the 4,4'-bipiperidine moiety with another amine. Studies on analogous N-acyl compounds, such as N-benzoyl cytosine and N-acyl lactams, have demonstrated that this transformation can be achieved using various catalysts. For example, zinc triflate has been used to catalyze the transamidation of N-benzoyl cytosine with various aliphatic and aromatic amines. rsc.org Similarly, metal-free conditions have been developed for the transamidation of N-acyl lactams, including benzoylpiperidin-2-one, with primary amines in aqueous media. rsc.orgnih.gov These reactions suggest that this compound can serve as a precursor for the synthesis of other benzamides by reacting it with different primary or secondary amines. organic-chemistry.org

Reduction Reactions of the Carbonyl Moiety

The carbonyl group of the benzoyl moiety in this compound can be completely reduced to a methylene (B1212753) group (-CH₂-). This transformation converts the benzoyl group into a benzyl (B1604629) group, yielding 1-Benzyl-4,4'-bipiperidine.

This reduction is characteristic of amides and requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com Weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing amides. masterorganicchemistry.com The reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon. ucalgary.cajove.com This is followed by the coordination of the carbonyl oxygen to the aluminum species, which facilitates its eventual elimination and a second hydride attack on an iminium ion intermediate, ultimately forming the amine. jove.comchemistrysteps.com This method is a standard procedure for converting amides to the corresponding amines. masterorganicchemistry.com

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

|---|---|---|---|

| This compound | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O (workup) | 1-Benzyl-4,4'-bipiperidine | Amide (C=O) → Amine (-CH₂-) |

Condensation Reactions with Amines or Alcohols

While this compound itself is unlikely to be a primary substrate in a typical condensation reaction, its deprotected form, 4,4'-bipiperidine, can act as a potent catalyst. Piperidine is a well-established secondary amine catalyst for various organic reactions, including the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. nih.govresearchgate.net

The catalytic activity of piperidine and its derivatives stems from their ability to form a nucleophilic enamine intermediate with the carbonyl compound, which then attacks the active methylene compound. The subsequent elimination of the catalyst regenerates the amine and forms the final product. Given its structural similarity, 4,4'-bipiperidine, obtained after removal of the benzoyl group, is expected to function effectively as a bifunctional basic catalyst in such condensation reactions. juniperpublishers.com

N-alkylation of Bipiperidine Scaffolds

The this compound molecule possesses two distinct nitrogen atoms. The nitrogen atom acylated with the benzoyl group (N-1) is non-basic and non-nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. However, the nitrogen atom of the second piperidine ring (N-1') is a typical secondary amine, making it nucleophilic and basic.

This secondary amine is readily susceptible to N-alkylation. The reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism where the nitrogen lone pair attacks an alkyl halide (e.g., methyl iodide, benzyl bromide). A base, such as potassium carbonate or triethylamine (B128534), is often added to neutralize the hydrogen halide formed during the reaction.

Furthermore, if the benzoyl protecting group is removed from N-1 via hydrolysis (as described in section 3.1), the resulting 4,4'-bipiperidine possesses two secondary amine sites, both of which can be subjected to N-alkylation. This allows for the synthesis of symmetrically or asymmetrically substituted 1,1'-dialkyl-4,4'-bipiperidine derivatives.

Formation of Amides or Esters from Carbonyl Compounds

The benzoyl group of this compound can be transferred to other nucleophiles, such as amines or alcohols, to form new amides or esters. This reactivity leverages the cleavage of the C(acyl)-N bond.

Formation of Amides (Transamidation): As discussed in section 3.1, this compound can react with various primary and secondary amines to generate new benzamides. This reaction essentially exchanges the amine portion of the amide. Research has shown that such transformations can be mediated by Lewis acids or conducted under metal-free conditions, offering a versatile route for synthesizing a library of amide compounds from a common precursor. rsc.orgrsc.org

Formation of Esters (Transesterification/Alcoholysis): The conversion of the amide in this compound to an ester can be achieved by reaction with an alcohol. This transformation is more challenging than transamidation but has been reported for related N-benzoyl compounds under specific catalytic conditions that promote C-N bond cleavage. rsc.org This reaction would yield a benzoate (B1203000) ester and release the 4,4'-bipiperidine.

| Starting Material | Reagent | Reaction Type | Product(s) |

|---|---|---|---|

| This compound | Amine (R₂NH) | Transamidation | N-Benzoyl-amine (Ph-CO-NR₂) + 4,4'-Bipiperidine |

| This compound | Alcohol (R'OH) | Alcoholysis | Benzoate Ester (Ph-CO-OR') + 4,4'-Bipiperidine |

Complex Formation with Metal Ions

The nitrogen atoms of the bipiperidine scaffold can act as Lewis bases, donating their lone pairs of electrons to coordinate with metal ions and form metal complexes. In the this compound molecule, the N-1 nitrogen is part of an amide and is a poor ligand. However, the secondary amine nitrogen (N-1') is available for coordination.

Upon removal of the benzoyl group, the resulting 4,4'-bipiperidine becomes a flexible bidentate ligand. The two nitrogen atoms can coordinate to a single metal center to form a chelate ring, or they can bridge two different metal centers, leading to the formation of coordination polymers. ub.edu The flexible aliphatic backbone of bipiperidine distinguishes it from rigid aromatic ligands like 2,2'-bipyridine (B1663995) or 4,4'-bipyridine (B149096), which are famous for forming well-defined octahedral or square planar complexes with transition metals like Fe(II), Ru(II), and Cu(II). ub.eduwikipedia.orgnih.gov The conformational flexibility of the 4,4'-bipiperidine ligand would allow for the formation of more diverse and complex three-dimensional structures. The coordination chemistry could involve various transition metals, forming complexes with different stoichiometries and geometries depending on the metal ion and reaction conditions. researchgate.net

Oxidation Reactions

The this compound molecule is susceptible to oxidation at the C-H bonds positioned alpha to the nitrogen atoms. The reactivity, however, is significantly influenced by the nature of the nitrogen substituent.

The N-benzoyl group is electron-withdrawing, which deactivates the adjacent nitrogen and its alpha-protons. In fact, some studies have reported that N-benzoyl-piperidine is resistant to certain oxidation conditions that are effective for other N-protected piperidines (e.g., N-Boc or N-Cbz). nih.gov

Conversely, the secondary amine of the second piperidine ring and its adjacent C-H bonds are more susceptible to oxidation. Tertiary amines are known to be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄). acs.orgresearchgate.net Oxidation of tertiary amines with reagents like hydrogen peroxide can lead to the formation of N-oxides. doubtnut.comlibretexts.org For the secondary amine in this compound, oxidation could potentially lead to the formation of hydroxylamines, nitrones, or, under more vigorous conditions, cleavage of the ring. The Pfitzner-Moffatt oxidation, which utilizes DMSO activated by a carbodiimide, is a known method for oxidizing alcohols, but modifications of this and related procedures can also be applied to the oxidation of amines. wikipedia.orguni-ruse.bgchem-station.com

Advanced Structural Elucidation and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-Benzoyl-4,4'-bipiperidine, offering detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton (¹H) NMR analysis provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the two piperidine (B6355638) rings.

The five protons of the phenyl ring typically appear in the aromatic region (δ 7.0-8.0 ppm). Due to the electronic effects of the carbonyl group, these protons often present as a complex multiplet. The protons on the piperidine rings are located in the upfield aliphatic region (δ 1.0-4.0 ppm). The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded and appear at a lower field compared to the other piperidine protons. The presence of the benzoyl group causes a significant downfield shift for the α-protons of the piperidine ring to which it is attached.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Benzoyl (Aromatic) | ~ 7.4 | Multiplet |

| Piperidine α to N-CO | ~ 3.5 - 4.5 | Multiplet |

| Piperidine α to N-H | ~ 2.5 - 3.1 | Multiplet |

Note: Predicted values are based on the analysis of similar structures; actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum is expected to show a characteristic signal for the carbonyl carbon (C=O) of the benzoyl group in the downfield region (δ 165-175 ppm). The aromatic carbons of the phenyl ring will resonate in the δ 125-140 ppm range. The aliphatic carbons of the bipiperidine framework will appear in the upfield region (δ 20-60 ppm). The carbons directly bonded to the nitrogen atoms will be shifted further downfield within this range due to the electronegativity of nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~ 170 |

| Benzoyl (Aromatic, C-ipso) | ~ 136 |

| Benzoyl (Aromatic, C-ortho, C-meta, C-para) | ~ 126 - 130 |

| Piperidine Cα to N-CO | ~ 40 - 50 |

| Piperidine Cα to N-H | ~ 45 - 55 |

Note: Predicted values are based on the analysis of similar structures; actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a critical tool for determining the molecular weight of this compound and confirming its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like this compound. The analysis would confirm the molecular weight of the compound, which has a molecular formula of C₁₇H₂₄N₂O and a monoisotopic mass of approximately 272.1889 g/mol . In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 273.1967. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide structural information, for instance, the characteristic loss of the benzoyl group (m/z 105).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the key functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum would prominently feature a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found in the range of 1630-1680 cm⁻¹. Other significant absorptions would include those for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (typically 2850-3000 cm⁻¹), and C-N stretching of the amide and amine groups (in the 1200-1350 cm⁻¹ region). The presence of the N-H bond in the secondary amine of the second piperidine ring would be indicated by a moderate absorption band around 3300-3500 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amine | N-H Stretch | ~ 3300 - 3500 (moderate) |

| Aromatic C-H | C-H Stretch | ~ 3000 - 3100 (weak to moderate) |

| Aliphatic C-H | C-H Stretch | ~ 2850 - 3000 (strong) |

| Amide Carbonyl | C=O Stretch | ~ 1630 - 1680 (strong, sharp) |

| Aromatic Ring | C=C Stretch | ~ 1450 - 1600 (variable) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized this compound and for its separation from any starting materials, by-products, or impurities.

A reversed-phase HPLC method is commonly employed for compounds of this polarity. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. The components are separated based on their differential partitioning between the stationary and mobile phases. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation of all components. Detection is typically achieved using an ultraviolet (UV) detector, set at a wavelength where the benzoyl chromophore exhibits strong absorbance (e.g., ~254 nm). The purity of the sample is determined by the relative area of the main peak corresponding to this compound in the resulting chromatogram.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Bipiperidine Analogues

Studies on N-acylpiperidines have revealed that the piperidine ring typically adopts a chair conformation, which is the most thermodynamically stable arrangement. nih.govacs.org However, the introduction of substituents can lead to conformational distortions. For instance, in N-acylpiperidines with a substituent at the 2-position, a twist-boat conformation can become significantly populated. nih.govacs.org The planarity of the amide bond resulting from the benzoyl group's presence significantly influences the conformational dynamics of the piperidine ring to which it is attached.

In the case of N-benzoylpiperidine derivatives, the orientation of the benzoyl group relative to the piperidine ring is a key structural feature. X-ray diffraction analysis of various N-benzoylpiperidine analogues has shown that the piperidine ring generally maintains a chair conformation. researchgate.netresearchgate.net The benzoyl group's bulky nature and the electronic effects of the amide linkage dictate its spatial arrangement.

The table below summarizes key crystallographic parameters and conformational details for representative N-benzoylpiperidine analogues, offering a basis for understanding the structural characteristics of this compound.

| Compound Name | Crystal System | Space Group | Key Conformational Features |

| 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea | Monoclinic | P2₁/c | The piperidine ring adopts a chair conformation. The molecule exhibits a trans-cis configuration with respect to the position of the phenyl and N-benzylpiperidine groups relative to the thione S atom across their C–N bonds. researchgate.net |

| N-(4-methylbenzoyl)-4-benzylpiperidine | Not specified | Not specified | The piperidine ring is in a chair conformation. The superposition of the bound X-ray crystal structure with docked conformations shows a root-mean-square deviation (rmsd) of less than 1.0 Å, indicating a well-defined binding mode. researchgate.net |

Advanced Chromatographic Techniques for Complex Mixture Analysis

The analysis of complex mixtures containing this compound and its analogues necessitates the use of advanced chromatographic techniques that offer high resolution, sensitivity, and specificity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed methods for the separation, identification, and quantification of such compounds in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. researchgate.net For the analysis of bipiperidine derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

To enhance the retention and detection of piperidine-containing compounds that may lack a strong UV chromophore, pre-column or post-column derivatization techniques can be employed. nih.gov For instance, derivatization with a reagent like benzoyl chloride can introduce a chromophore, making the analyte readily detectable by a UV detector. google.com The choice of mobile phase composition, pH, and gradient elution program is critical for achieving optimal separation of closely related analogues and potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of volatile and thermally stable compounds. While some bipiperidine derivatives may require derivatization to increase their volatility for GC analysis, the detailed mass spectra obtained provide invaluable structural information, enabling confident identification of the components in a mixture. mdpi.com

The fragmentation patterns observed in the mass spectrometer are characteristic of the molecular structure and can be used to distinguish between isomers and identify unknown compounds by comparison with spectral libraries or through interpretation of the fragmentation pathways. researchgate.netscholars.directscielo.br

The following interactive data table summarizes typical parameters and findings from the analysis of piperidine and bipiperidine-related compounds using advanced chromatographic techniques.

| Analyte/Matrix | Chromatographic Technique | Column | Mobile Phase/Carrier Gas | Detection | Key Findings |

| 3-Aminopiperidine (derivatized with benzoyl chloride) | HPLC | Chiral-AGP | 0.015 mol/L phosphate (B84403) aqueous solution-isopropanol (99:1) | UV (254 nm) | Successful separation of the enantiomers of benzoyl-3-aminopiperidine was achieved, demonstrating the utility of derivatization for both detection and chiral resolution. google.com |

| Biperiden in solid dosage forms | HPLC | C18 reversed-phase | Acetonitrile-buffer mixture | UV (205 nm) | A rapid and selective method was developed for the routine analysis of biperiden, showcasing the efficiency of HPLC for quality control. researchgate.net |

| Piperidine (derivatized with 4-toluene sulfonyl chloride) in Artane | RP-HPLC | Inertsil C18 (250 × 4.6 mm I.D.) | Water with 0.1% phosphoric acid (A) and acetonitrile (B) (32:68, V:V) | UV | A sensitive and accurate method for the determination of piperidine was established with a limit of detection of 0.15 μg/mL. nih.gov |

| Piperidine Alkaloids from Senna spectabilis | ESI-MS/MS | Not applicable (direct infusion) | Not applicable | Mass Spectrometry | The fragmentation patterns of a homologous series of piperidine alkaloids were investigated, allowing for the elucidation of the structures of new compounds directly from plant extracts. scielo.br |

| Piperidine Alkaloids | GC-MS | Not specified | Helium | Mass Spectrometry | Characteristic GC-MS fragments for various piperidine alkaloids were identified, providing a basis for their identification in complex mixtures. The base peak for N-methylconiine was observed at m/z 98. researchgate.net |

Computational and Theoretical Investigations of 1 Benzoyl 4,4 Bipiperidine Systems

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of 1-benzoyl-4,4'-bipiperidine and its derivatives. The flexibility of the bipiperidine core and the rotational freedom around the amide bond necessitate a thorough exploration of the molecule's potential energy surface to identify stable conformers.

Detailed research findings from computational studies on related piperidine-containing molecules reveal that these systems can adopt multiple low-energy conformations. nih.govnih.gov The analysis typically begins by generating an ensemble of possible conformers through methods like random search or molecular dynamics simulations. nih.gov Each structure is then subjected to energy minimization using various force fields, such as MM2, MMFF94, or Tripos, to locate local and global energy minima. nih.govnih.gov

| Computational Method | Key Findings for Piperidine-like Systems | Reference |

| Force Field Calculations (MMFF94, Tripos) | Identification of local energy minima; chair conformations are preferred for piperidine (B6355638) rings. Differences in atom type treatment can lead to variations in conformer populations. | nih.gov |

| Molecular Orbital Calculations (HF, B3LYP) | Corroborate force field results and provide more accurate energy barriers for bond rotation, particularly for bonds adjacent to bulky groups. | nih.gov |

| Dihedral Driver Calculations | Systematically map the potential energy surface for key rotatable bonds (e.g., the amide bond) to locate stable torsional angles. | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations offer a more detailed and accurate description of molecular properties by solving the Schrödinger equation at various levels of theory. These methods are crucial for understanding the electronic nature of this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. By employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), researchers can optimize the molecular geometry and calculate a variety of electronic properties. epstem.netresearchgate.netresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. espublisher.com A large energy gap implies high stability and low reactivity. espublisher.com For derivatives of this compound, analysis would likely show the HOMO localized on the electron-rich benzoyl and piperidine nitrogen regions, while the LUMO may be distributed over the aromatic ring system. espublisher.comscispace.com This distribution governs the intramolecular charge transfer characteristics of the molecule. scispace.com Other calculated properties include molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

| Electronic Property | Description | Typical DFT Functional/Basis Set | Reference |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | B3LYP / 6-311++G(d,p) | researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | B3LYP / 6-311++G(d,p) | researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | B3LYP / 6-31G** | espublisher.com |

| Mulliken Atomic Charges | Provides a measure of the partial charge on each atom in the molecule. | B3LYP / 6-31G(d,p) | epstem.net |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, revealing charge-rich and charge-poor regions. | N/A | researchgate.net |

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. nih.gov While this compound itself is not prone to common tautomerism, its derivatives or related structures could be. For instance, if the benzoyl ring were substituted with a hydroxyl group, keto-enol tautomerism would be possible.

Theoretical chemistry is exceptionally well-suited to studying tautomeric equilibria. By calculating the Gibbs free energies (ΔG) of each tautomer, researchers can predict their relative stabilities and the equilibrium constant (KT) for the interconversion process. scispace.com Studies on other heterocyclic systems have shown that the relative stability of tautomers is highly dependent on the environment. scispace.comcdnsciencepub.commdpi.com Calculations are often performed in the gas phase and then repeated in various solvents using implicit solvation models like the Polarizable Continuum Model (PCM). scispace.com Polar solvents can significantly stabilize a more polar tautomer over a less polar one, shifting the equilibrium. cdnsciencepub.com For example, in studies of cycloserine, the NH tautomer was found to be more stable than the OH tautomer, with the relative stability increasing in more polar solvents. scispace.com

Hydrogen bonding plays a critical role in the structure, function, and aggregation of molecules. In conjugates of this compound, the amide oxygen atom is a primary hydrogen bond acceptor, while the nitrogen atoms of the piperidine rings can become hydrogen bond donors upon protonation.

Theoretical methods are used to characterize the strength and nature of these interactions. researchgate.net Geometrical analysis of optimized structures can identify potential hydrogen bonds based on donor-acceptor distances and angles. nih.gov More advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical point between the donor and acceptor atoms, providing a quantitative measure of the bond's strength and nature (e.g., electrostatic vs. covalent). researchgate.net Natural Bond Orbital (NBO) analysis is another method used to study the donor-acceptor interactions that constitute a hydrogen bond. researchgate.net These studies can reveal the presence of weak intramolecular hydrogen bonds that help stabilize certain conformations or strong intermolecular hydrogen bonds that dictate crystal packing. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies via Computational Methods

QSAR and SAR are computational methodologies aimed at correlating the chemical structure of a series of compounds with their biological activity. creative-biolabs.comnih.gov These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov

In a typical QSAR study involving derivatives of this compound, a set of synthesized compounds with known biological activity (e.g., IC50 values) is used as a training set. nih.gov For each molecule, a large number of molecular descriptors are calculated. A statistical method, such as Multiple Linear Regression (MLR), is then used, often in conjunction with a variable selection technique like a Genetic Algorithm (GA), to build a mathematical model that relates a subset of the descriptors to the observed activity. nih.gov

The resulting QSAR equation can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.gov The descriptors included in the final model also provide insight into the SAR, indicating which physicochemical properties (e.g., hydrophobicity, electronic properties, steric bulk) are most important for biological activity. creative-biolabs.com For instance, a model might reveal that increasing the electron-withdrawing character of a substituent on the benzoyl ring enhances activity.

Calculation of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are the "predictor" variables (X) used in QSAR models. creative-biolabs.com These descriptors can be classified into several categories:

1D Descriptors: These are derived from the chemical formula and include properties like molecular weight, atom counts, and logP (a measure of lipophilicity). creative-biolabs.com

2D Descriptors: These are calculated from the 2D representation of the molecule and include connectivity indices, topological indices, and counts of specific structural fragments. creative-biolabs.comnih.gov

3D Descriptors: These require a 3D molecular conformation and describe the steric and electronic properties of the molecule in space. Examples include molecular volume, surface area, and 3D autocorrelation descriptors. nih.gov

Specialized software packages, such as DRAGON, are capable of calculating thousands of these descriptors for a given molecule. scilit.com The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model. nih.gov

| Descriptor Class | Examples | Information Encoded | Reference |

| 1D Descriptors | Molecular Weight, logP, pKa | Bulk properties, lipophilicity, ionization state | creative-biolabs.com |

| 2D Descriptors | Connectivity Indices, 2D Autocorrelation | Molecular topology, atom connectivity, fragment distribution | nih.gov |

| 3D Descriptors | Molecular Volume, Surface Area, 3D-WHIM | Size, shape, spatial distribution of properties | nih.gov |

1 Benzoyl 4,4 Bipiperidine As a Key Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The utility of 1-Benzoyl-4,4'-bipiperidine as a synthetic intermediate is primarily associated with its precursor role in forming the 4,4'-bipiperidine (B102171) nucleus. The benzoyl group, an amide protecting group, is crucial for temporarily masking the reactivity of the secondary amine on one of the piperidine (B6355638) rings. This protection strategy allows for selective chemical modifications at other positions of the molecule.

The synthesis of the core 4,4'-bipiperidine structure often involves the coupling of two piperidine units. In this context, a benzoyl-protected piperidine derivative can be strategically employed. While specific literature detailing the direct use of this compound is not abundant, the synthetic logic is well-established in organic chemistry. A plausible synthetic route involves the reaction of a suitably functionalized 1-benzoylpiperidine (B189436) with another piperidine derivative to form the C-C bond between the two rings.

Once the bipiperidine structure is assembled, the benzoyl protecting group can be readily removed under hydrolytic conditions to liberate the free secondary amine. This deprotection step yields 4,4'-bipiperidine, a versatile intermediate that can be further functionalized to create a diverse array of complex molecules. The stability of the benzoyl group under various reaction conditions makes it an ideal choice for multi-step syntheses. A related and documented approach involves the use of an N-benzyl protecting group, which is conceptually similar to the N-benzoyl group in its function of protecting the piperidine nitrogen during synthesis and being removable at a later stage. google.com

Utility in Pharmaceutical Intermediate Synthesis

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals due to its favorable physicochemical properties, including its ability to improve aqueous solubility and bioavailability. encyclopedia.pubijnrd.org The benzoylpiperidine fragment, in particular, is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net This makes derivatives of this compound valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).

A prime example of the importance of the 4,4'-bipiperidine scaffold, for which this compound is a logical precursor, is in the synthesis of the anticancer drug Irinotecan. Irinotecan is a topoisomerase I inhibitor used in the treatment of various cancers. chemicalbook.com

The synthesis of Irinotecan involves the coupling of 7-ethyl-10-hydroxycamptothecin (B187591) with a key side chain. This side chain is derived from [1,4'-bipiperidine]-1'-carbonyl chloride hydrochloride. The direct precursor for this critical intermediate is 4,4'-bipiperidine (also known as 4-piperidinopiperidine). chemicalbook.com

The synthesis of 4,4'-bipiperidine can be achieved through various routes, often involving the use of a protecting group on one of the piperidine nitrogens to ensure selective reactions. A documented synthesis of 4,4'-bipiperidine utilizes an N-benzyl protecting group, which is subsequently removed by hydrogenolysis. google.com By analogy, the N-benzoyl group in this compound would serve the same purpose, providing a stable protecting group that can be removed to furnish the required 4,4'-bipiperidine for conversion into the carbonyl chloride intermediate.

Table 1: Key Intermediates in Irinotecan Synthesis

| Compound Name | Role in Synthesis |

| This compound | Protected precursor to 4,4'-bipiperidine |

| 4,4'-Bipiperidine | Direct precursor to the carbonyl chloride intermediate |

| [1,4'-Bipiperidine]-1'-carbonyl chloride hydrochloride | Key intermediate for coupling with camptothecin (B557342) core |

| Irinotecan | Final Active Pharmaceutical Ingredient |

Development of Novel Piperidine-Based Derivatives

The 4,4'-bipiperidine core, made accessible from precursors like this compound, serves as a versatile scaffold for the development of novel piperidine-based derivatives with a wide range of potential therapeutic applications. The presence of two nitrogen atoms in the bipiperidine structure allows for differential functionalization, leading to a diverse library of compounds.

Research in medicinal chemistry has shown that N-substituted piperidine derivatives exhibit a broad spectrum of biological activities. nih.gov For instance, various N-acyl and N-alkyl derivatives of piperidine have been investigated as inhibitors of enzymes and as ligands for receptors in the central nervous system. The development of new synthetic methodologies to functionalize the piperidine ring continues to be an active area of research. encyclopedia.pub While specific studies originating from this compound are not extensively documented, its role as a precursor to the versatile 4,4'-bipiperidine building block is implicit in the broader context of piperidine-based drug discovery.

Applications in Material Science for Supramolecular Assemblies and Photonic Materials

While the primary application of this compound is in the realm of organic and medicinal chemistry, the structural motifs it contains have relevance in material science. Bipyridine and piperidine derivatives are known to participate in the formation of supramolecular assemblies through non-covalent interactions such as hydrogen bonding and metal coordination.

There is growing interest in the use of bipyridine-based ligands for the construction of metal-organic frameworks (MOFs) and other supramolecular structures. These materials have potential applications in catalysis, gas storage, and sensing. Although no specific research has been identified that utilizes this compound for these purposes, the underlying bipiperidine framework suggests that its derivatives could be explored as building blocks for novel supramolecular architectures.

Similarly, in the field of photonic materials, organic molecules with specific electronic and structural properties are sought after for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. While there is no direct evidence of this compound being used in photonic materials, the synthesis of piperidine-based fluorescent materials is an area of active research. The functionalization of the bipiperidine scaffold could potentially lead to the development of novel materials with interesting photophysical properties.

Structure Activity Relationship Sar and Structural Modification Studies of 1 Benzoyl 4,4 Bipiperidine Analogues

Impact of Bipiperidine Core Modifications on Chemical Reactivity and Biological Activity

Modifications to the bipiperidine core of 1-benzoyl-4,4'-bipiperidine analogues can significantly alter their chemical reactivity and biological activity. The piperidine (B6355638) and piperazine (B1678402) rings are common scaffolds in medicinal chemistry due to their favorable properties. mdpi.com The synthesis of derivatives is often straightforward, allowing for functionalization at the nitrogen atom or on the benzoyl moiety. mdpi.com

Furthermore, replacing the bipiperidine core with a more rigid isoindolone structure has been shown to yield potent acetylcholinesterase (AChE) inhibitors. nih.gov This suggests that the conformation and rigidity of the core structure are critical for optimal interaction with the target enzyme. nih.gov The introduction of different heterobicyclic ring systems in place of the isoindolone was also investigated, leading to the discovery of highly potent and selective AChE inhibitors. nih.gov

The table below summarizes the impact of core modifications on the biological activity of selected analogues.

| Compound ID | Core Modification | Target | Activity (IC50) | Selectivity |

| 19 | Isoindolone replacing a portion of the piperidine | Acetylcholinesterase (AChE) | 1.2 nM | ~34,700-fold over BuChE |

Influence of Benzoyl Group Substitutions on Compound Activity and Selectivity

Substitutions on the benzoyl group of this compound and related structures play a crucial role in modulating their activity and selectivity. The electronic and steric properties of these substituents can significantly influence the binding affinity of the compounds to their biological targets.

For example, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogues, various substitutions on the benzoyl ring were evaluated for their antagonist activity at the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov It was found that substitutions at the 2-position of the benzoyl ring with chloro (Cl) or methoxy (B1213986) (OMe) groups resulted in submicromolar M1 antagonist activity. nih.gov However, these substitutions also led to some activity at M3 and M5 receptors, indicating a change in selectivity. nih.gov A pentafluorophenyl substitution also showed some activity. nih.gov In another instance, a 3,5-dichloro substitution on the benzamide (B126) moiety showed reasonable activity. nih.gov

The following table presents data on the influence of benzoyl group substitutions on the M1 muscarinic receptor antagonist activity.

| Compound ID | Benzoyl Substitution | M1 IC50 | M3/M5 Activity |

| 8a | 2-Chloro | 960 nM | Low micromolar |

| 8b | 2-Methoxy | 820 nM | Low micromolar |

| 11i | 3,5-Dichloro | 3.7 µM | >10 µM |

Effects of N-Substitution Patterns on Receptor Binding Affinity

The nature of the substituent on the nitrogen atom of the piperidine or piperazine ring is a key determinant of receptor binding affinity in this compound analogues and related compounds.

In the development of acetylcholinesterase inhibitors, the introduction of a phenyl group on the nitrogen atom of the amide moieties of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives led to enhanced activity. nih.gov This indicates that a larger, aromatic substituent at this position is favorable for binding to the enzyme's active site. nih.gov

Similarly, in a series of M1 muscarinic acetylcholine receptor antagonists, the N-substituent on the piperazine ring was varied. nih.gov An N-propyl derivative with a 3,5-dichlorobenzamide (B1294675) moiety displayed reasonable activity. nih.gov This suggests that the size and nature of the alkyl group at this position can influence potency. nih.gov

The table below illustrates the effect of N-substitutions on the activity of different compound series.

| Compound Series | N-Substitution | Effect on Activity |

| Acetylcholinesterase Inhibitors | Phenyl on amide nitrogen | Enhanced activity |

| M1 mAChR Antagonists | Propyl on piperazine | Reasonable activity |

Regioisomeric Considerations and Stereoselectivity in Analogues

For instance, in the development of 5-HT2A receptor ligands, the regioisomeric placement of substituents is a key consideration. mdpi.com The affinity for different serotonin (B10506) and dopamine (B1211576) receptors can vary significantly between enantiomers of the same compound, highlighting the importance of stereochemistry. mdpi.com

In studies of 2-(aryloxyacetyl)cyclohexane-1,3-diones as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, the position of substituents on the benzoyl moiety was found to be crucial. frontiersin.org For example, replacing a hydrogen atom at the 4-position of the benzene (B151609) ring with a methyl group increased activity. frontiersin.org Conversely, bulky substituents at the 5-position of the benzene ring were found to be detrimental to the inhibitory activity. frontiersin.org These findings underscore the importance of regioisomeric control in the design of potent inhibitors. frontiersin.org

Strategies for Enhancing Molecular Selectivity and Potency against Targeted Receptors

Several strategies can be employed to enhance the molecular selectivity and potency of this compound analogues against their targeted receptors. These strategies often involve a combination of rational drug design, combinatorial chemistry, and high-throughput screening.

One common approach is the introduction of diversity at specific positions of the molecule. For example, in the development of histamine (B1213489) H3 receptor antagonists, diversity was introduced at the 6-position of the pyridine (B92270) ring of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines. nih.gov This strategy was designed to improve in vitro potency and reduce off-target effects, such as activity at the hERG channel. nih.gov

Another strategy involves the use of structure-based design and optimization. nih.gov By understanding the binding mode of a lead compound, it is possible to design and synthesize new analogues with improved inhibitory activities. nih.gov For example, this approach was used to develop small-molecule inhibitors of the β-catenin/BCL9 protein-protein interaction, resulting in a compound with a novel 1-benzoyl 4-phenoxypiperidine (B1359869) scaffold and good selectivity. nih.gov

Furthermore, iterative analog library approaches can be used to systematically explore the structure-activity relationships and identify compounds with improved potency and selectivity. nih.gov This was demonstrated in the optimization of a series of selective M1 muscarinic acetylcholine receptor antagonists. nih.gov

Elucidation of Functional Group Contributions to Binding Interactions

Understanding the contributions of different functional groups to the binding interactions of this compound analogues is essential for rational drug design. This can be achieved through a combination of experimental techniques, such as structure-activity relationship studies and site-directed mutagenesis, as well as computational methods like molecular docking.

For example, in the study of inhibitors of the p7 channel in the Hepatitis C virus, the contributions of nine major functional groups to the inhibition effects and binding energies were analyzed. researchgate.net This type of analysis can reveal which functional groups are most important for activity and can guide the design of more potent and selective inhibitors. researchgate.net

Molecular docking studies can provide insights into the binding modes of inhibitors and identify key interactions with the target protein. nih.gov For instance, in the case of tyrosinase inhibitors, docking studies indicated that the benzyl (B1604629) substituent of some analogues performs important interactions within the enzyme's active site, which may explain their higher potency. nih.gov

In the context of β-catenin/BCL9 inhibitors, the binding mode of new inhibitors was characterized by a combination of structure-activity relationship studies and site-directed mutagenesis. nih.gov These studies, along with protein pull-down assays, confirmed that the compounds directly bind to β-catenin and disrupt the protein-protein interaction. nih.gov

Advanced Academic Research Applications in Chemical Sciences

Applications in Supramolecular Chemistry

While specific studies focusing exclusively on the supramolecular chemistry of 1-Benzoyl-4,4'-bipiperidine are not extensively documented, the inherent structural motifs suggest potential applications in this field. The benzoyl group and the bipiperidine core can participate in various non-covalent interactions that are fundamental to supramolecular assembly.

The design of synthetic receptors for molecular recognition is a cornerstone of supramolecular chemistry. Although direct studies on this compound are limited, research on related N-acylpiperidine structures indicates their capacity for forming organized structures through hydrogen bonding and other weak interactions. For instance, N-benzyl, N'-acylbispidinols, which contain an acylated piperidine-like structure, have been shown to form supramolecular gels. This suggests that the amide functionality in this compound could act as a hydrogen bond donor and acceptor, potentially enabling it to participate in molecular recognition events with complementary guest molecules.

The nitrogen atoms within the 4,4'-bipiperidine (B102171) core of the molecule present potential coordination sites for metal ions. The parent compound, 4,4'-bipyridine (B149096), is a well-known ligand in coordination chemistry, capable of bridging metal centers to form coordination polymers with diverse structures, including one-dimensional chains and two-dimensional sheets. ub.edumdpi.comnih.govsemanticscholar.org The introduction of the benzoyl group on one of the piperidine (B6355638) nitrogen atoms in this compound would modify its coordination behavior. While the lone pair on the benzoyl-substituted nitrogen is less available for coordination due to amide resonance, the nitrogen of the second piperidine ring remains a viable coordination site. This could lead to the formation of coordination complexes with interesting topologies and properties. Research on piperidine and its derivatives has shown their ability to act as ligands in the formation of metal complexes. rsc.orgrsc.org For example, zinc(II) has been shown to mediate the formation of amidines from piperidine and piperazine (B1678402) analogs. rsc.orgrsc.org

The field of bioinorganic chemistry explores the role of metals in biological systems. Piperidine derivatives have been investigated as ligands for metal ions in biologically relevant contexts. For instance, mixed ligand complexes of palladium(II) with 2-piperidine-carboxylic acid have been synthesized and tested for their potential as growth inhibitors against tumor cells. researchgate.net While specific bioinorganic studies involving this compound are not prominent in the literature, its structural components suggest a potential for interaction with metalloenzymes or as a scaffold for the design of metal-based therapeutic agents.

Potential Applications in Polymer Chemistry

The incorporation of piperidine and its derivatives into polymer structures can impart specific properties to the resulting materials. While there is no direct evidence of this compound being used as a monomer in polymer synthesis, polymers containing related structures have been developed. For example, the controlled radical polymerization of 4-vinylpyridine (B31050) and N-acryloylpiperidine has been used to create well-defined diblock copolymers. rsc.orgresearchgate.net The 4,4'-bipiperidine moiety, with its two nitrogen atoms, could potentially be functionalized to act as a building block for polyamides or other condensation polymers. The presence of the rigid benzoyl group could influence the thermal and mechanical properties of such polymers.

Utilization as a Model Compound for Advanced SAR Investigations

The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive molecules with a wide range of therapeutic effects. nih.govnih.gov This makes this compound and its analogues valuable model compounds for advanced Structure-Activity Relationship (SAR) investigations. The systematic modification of the benzoyl and bipiperidine moieties allows for the exploration of how structural changes affect biological activity.

The benzoylpiperidine scaffold has been extensively used in the design and development of agents targeting various receptors and enzymes. nih.gov SAR studies on benzoylpiperidine derivatives have led to the identification of potent ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, which are important targets in the treatment of central nervous system disorders. mdpi.com

For instance, in a series of benzoylpiperidine-based compounds developed by Guillaumet et al., modifications to the scaffold resulted in potent and selective 5-HT₂A ligands. mdpi.com The following table summarizes the activity of some of these derivatives.

| Compound | Target | IC₅₀ (nM) |

| 31 | 5-HT₂A | 1.1 |

| 5-HT₁A | 68 | |

| 32 | 5-HT₂A | 6.0 |

| D₂ | 12 | |

| 33 | 5-HT₂A | 2.4 |

Data sourced from a study on benzoylpiperidine derivatives as 5-HT₂A ligands. mdpi.com

Furthermore, the benzoylpiperidine motif has been explored in the development of inhibitors for enzymes such as monoacylglycerol lipase (B570770) (MAGL), which is a therapeutic target for a variety of disorders. nih.gov Optimization of a benzylpiperidine scaffold led to the discovery of potent and reversible MAGL inhibitors. The data below illustrates the inhibitory potency of selected compounds.

| Compound | Target | IC₅₀ (nM) |

| 28 | MAGL | 18 |

| 29 | MAGL | 25 |

Data from a study on benzylpiperidine and benzylpiperazine derivatives as MAGL inhibitors. unisi.it

These examples highlight the utility of the benzoylpiperidine core, a key feature of this compound, as a versatile scaffold for SAR studies aimed at discovering and optimizing new therapeutic agents. nih.govnih.gov The 4,4'-bipiperidine portion of the molecule offers additional points for chemical modification, allowing for a broader exploration of chemical space in drug design. researchgate.net

Mechanistic Investigations of 1 Benzoyl 4,4 Bipiperidine Interactions with Biological Targets

Modulation of Central Nervous System Receptor Activity

Mechanistic Studies Related to Pain and Inflammation Pathways

The endocannabinoid system is a key target in the modulation of pain and inflammation. nih.govresearchgate.net A primary enzyme in this system is Monoacylglycerol Lipase (B570770) (MAGL), which degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL increases 2-AG levels, which can lead to analgesic and anti-inflammatory effects. nih.govresearchgate.net Studies on piperidine-based derivatives show they can act as inhibitors of MAGL. nih.govepa.gov The inhibition of MAGL by these compounds has been shown to protect against gastric damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs) by preventing increases in pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. epa.gov This gastroprotective effect was found to be mediated via the cannabinoid receptor type 1 (CB1). epa.gov Although these studies were not performed on 1-Benzoyl-4,4'-bipiperidine itself, they establish a mechanistic link between the broader piperidine (B6355638) chemical class and inflammation pathways.

Interactions with Neurotransmitter Systems

The piperidine scaffold is a common feature in molecules that interact with various neurotransmitter systems. Dopamine (B1211576), a major catecholamine neurotransmitter in the CNS, is one such system. nih.gov As mentioned, benzyloxypiperidine derivatives have been developed as selective antagonists for the D4 dopamine receptor. nih.gov The regulation of cholinergic neurotransmission is another area where piperidine derivatives have been studied. excli.de The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for the degradation of the neurotransmitter acetylcholine (B1216132). excli.denih.gov Inhibition of these enzymes is a key strategy in managing conditions like Alzheimer's disease. mdpi.com Various derivatives containing the piperidine ring have shown potent inhibitory activity against these cholinesterases, thereby modulating the cholinergic system. nih.gov

Enzyme Inhibition Mechanisms

The benzoylpiperidine structure and its analogues have been investigated as inhibitors of several classes of enzymes. The mechanism of inhibition often involves the compound binding to the active site of the enzyme, thereby preventing the substrate from binding and being processed.

Tyrosinase Inhibition Mechanistic Studies